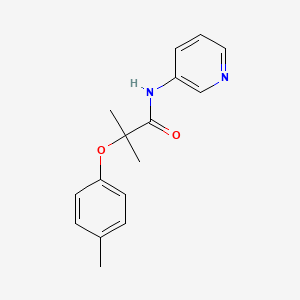
2-methyl-2-(4-methylphenoxy)-N-3-pyridinylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-2-(4-methylphenoxy)-N-3-pyridinylpropanamide, also known as MP-10, is a potent and selective cannabinoid receptor type 2 (CB2) agonist. CB2 receptors are primarily found in immune cells and play a crucial role in modulating inflammation and immune responses. The selective activation of CB2 receptors by MP-10 has shown promising results in various preclinical models of inflammatory and autoimmune diseases.
Mécanisme D'action
2-methyl-2-(4-methylphenoxy)-N-3-pyridinylpropanamide selectively activates CB2 receptors, which are primarily found in immune cells. CB2 receptor activation leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. This results in the reduction of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and immune responses in various preclinical models of inflammatory and autoimmune diseases. It has also been shown to reduce pain and inflammation in models of neuropathic pain and cancer-induced bone pain. This compound does not have any significant effects on the central nervous system, making it a promising therapeutic agent for the treatment of inflammatory and autoimmune diseases without the psychoactive effects associated with CB1 receptor activation.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-2-(4-methylphenoxy)-N-3-pyridinylpropanamide is a potent and selective CB2 receptor agonist, making it a valuable tool for studying the role of CB2 receptors in inflammation and immune responses. However, this compound is not suitable for studying the role of CB1 receptors, as it does not activate CB1 receptors. This compound also has limited solubility in water, which can make it challenging to administer in certain experimental settings.
Orientations Futures
2-methyl-2-(4-methylphenoxy)-N-3-pyridinylpropanamide has shown promising results in various preclinical models of inflammatory and autoimmune diseases. Further studies are needed to determine its efficacy and safety in clinical trials. Additionally, the potential of this compound as a therapeutic agent for other diseases, such as cancer and neurodegenerative diseases, should be explored. The development of more potent and selective CB2 receptor agonists could also lead to the discovery of new therapeutic agents for the treatment of inflammatory and autoimmune diseases.
Méthodes De Synthèse
The synthesis of 2-methyl-2-(4-methylphenoxy)-N-3-pyridinylpropanamide involves the reaction of 4-methylphenol with 3-pyridinecarboxylic acid to form 4-methylphenyl 3-pyridyl ketone. This intermediate is then reacted with 2-bromo-2-methylpropionyl bromide to form 2-methyl-2-(4-methylphenyl)-3-pyridylpropan-1-one. Finally, this intermediate is reacted with hydroxylamine hydrochloride to form this compound.
Applications De Recherche Scientifique
2-methyl-2-(4-methylphenoxy)-N-3-pyridinylpropanamide has been extensively studied in various preclinical models of inflammatory and autoimmune diseases. It has shown promising results in reducing inflammation and immune responses in models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. This compound has also been shown to reduce pain and inflammation in models of neuropathic pain and cancer-induced bone pain.
Propriétés
IUPAC Name |
2-methyl-2-(4-methylphenoxy)-N-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-6-8-14(9-7-12)20-16(2,3)15(19)18-13-5-4-10-17-11-13/h4-11H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIOOFOMZFMPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)(C)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-methyl-2-furyl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)methanamine](/img/structure/B6103251.png)
![1-methyl-3-({[4-(3-methyl-1-piperidinyl)benzyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B6103259.png)
![3-[(4-{1-[3-(2-furyl)propanoyl]-3-pyrrolidinyl}-1-piperidinyl)methyl]pyridine](/img/structure/B6103261.png)
![4-chloro-6-[4-(3-methoxyphenyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B6103274.png)
![5-({4-[(2-methyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methoxy)isoquinoline](/img/structure/B6103277.png)
![2-(5-{[4-(4-pyridinyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B6103288.png)
![N~3~-{3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-hydroxypropoxy]benzyl}-beta-alaninamide](/img/structure/B6103294.png)
![methyl 5-methyl-2-[({2-[(1-naphthyloxy)acetyl]hydrazino}carbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B6103318.png)
![3-[1-(2-acetylbenzoyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B6103326.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6103331.png)
![1-[3-(4-methoxyphenyl)propanoyl]-2-(3-methylphenyl)pyrrolidine](/img/structure/B6103341.png)
![3-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B6103350.png)
![methyl (2S*,4S*,5R*)-5-(2,3-difluorophenyl)-1-methyl-4-({[(3-methyl-4-pyridinyl)methyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B6103357.png)
![1-(methylsulfonyl)-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B6103364.png)